molecular formula C26H23NO4S2 B6111645 ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate

ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B6111645
M. Wt: 477.6 g/mol
InChI Key: NRASORZOJCTTKC-DKKQIOCTSA-N
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Description

Ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a furan ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a furfural derivative.

    Aniline Derivative Addition: The aniline derivative is added through a nucleophilic substitution reaction.

    Final Condensation: The final product is obtained through a condensation reaction involving the thiophene and furan rings, facilitated by a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-ethylanilino)-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate is unique due to the presence of both a thiophene and a furan ring, as well as the specific substitution pattern on the aniline derivative. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl (5Z)-2-(4-ethylphenyl)imino-4-hydroxy-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4S2/c1-3-17-10-12-18(13-11-17)27-25-23(26(29)30-4-2)24(28)21(33-25)16-19-14-15-22(31-19)32-20-8-6-5-7-9-20/h5-16,28H,3-4H2,1-2H3/b21-16-,27-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRASORZOJCTTKC-DKKQIOCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/S2)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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